molecular formula C19H17FN2OS2 B2481942 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide CAS No. 941981-62-0

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

Cat. No.: B2481942
CAS No.: 941981-62-0
M. Wt: 372.48
InChI Key: UEBDSKIWJDSWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C19H17FN2OS2 and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a range of benzothiazole derivatives, including compounds with structural similarities to the chemical , to evaluate their biological activities, particularly anticonvulsant activity. For example, Liu et al. (2016) synthesized new benztriazoles to study their anticonvulsant activity and neurotoxicity, identifying compounds with potent effects and lower neurotoxicity, suggesting a potential research avenue for our compound of interest in neuropharmacology (Liu, Zhang, Jin, & Quan, 2016).

Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. Research by Fallah-Tafti et al. (2011) on similar compounds showed promising anticancer activity, highlighting the potential of such compounds in cancer therapy research (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).

Antimicrobial and Antitumor Activity

Compounds derived from benzothiazole have been studied for their antimicrobial and antitumor activities. For instance, Anuse et al. (2019) investigated substituted N-(benzo[d]thiazol-2-yl) derivatives for their antimicrobial activity and molecular docking properties, providing insights into their potential use as antimicrobial agents (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Molecular Docking and SAR Studies

Molecular docking and structure-activity relationship (SAR) studies of benzothiazole derivatives have contributed to understanding their binding interactions and potential therapeutic applications. For example, Alsantali et al. (2020) synthesized thiazole derivatives based on 2,7-dichlorofluorene and evaluated their antimicrobial and cytotoxic activities, demonstrating their potential as DHFR inhibitors (Alsantali, Hussein, Obaid, Morad, Altass, Alharbi, Hameed, Jassas, Abourehab, Asghar, Moussa, & Ahmed, 2020).

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS2/c1-13-4-2-3-5-17(13)22-18(23)10-16-12-25-19(21-16)24-11-14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBDSKIWJDSWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.